molecular formula C13H16O4 B3101146 3-Methyl-pentanedioic acid monobenzyl ester CAS No. 13853-23-1

3-Methyl-pentanedioic acid monobenzyl ester

Cat. No.: B3101146
CAS No.: 13853-23-1
M. Wt: 236.26 g/mol
InChI Key: DWNPZFIFAANQPB-UHFFFAOYSA-N
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Description

3-Methyl-pentanedioic acid monobenzyl ester (IUPAC name: 3-methylpentanedioic acid mono(phenylmethyl) ester) is a substituted dicarboxylic acid derivative. Structurally, it consists of a five-carbon diacid backbone (pentanedioic acid, or glutaric acid) with a methyl group at the third carbon and one benzyl ester group. The remaining carboxylic acid group retains its free hydroxyl functionality. This compound is primarily utilized in organic synthesis and pharmaceutical research as a key intermediate for prodrugs, charge-reversal lipids, or chiral derivatizing agents .

Properties

IUPAC Name

3-methyl-5-oxo-5-phenylmethoxypentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-10(7-12(14)15)8-13(16)17-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNPZFIFAANQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)CC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-pentanedioic acid monobenzyl ester typically involves the esterification of 3-Methyl-pentanedioic acid with benzyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-pentanedioic acid monobenzyl ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or organometallic reagents.

Major Products Formed

    Oxidation: 3-Methyl-pentanedioic acid.

    Reduction: 3-Methyl-pentanediol.

    Substitution: Various substituted benzyl esters depending on the substituent introduced.

Scientific Research Applications

3-Methyl-pentanedioic acid monobenzyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Methyl-pentanedioic acid monobenzyl ester exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can then participate in further biochemical pathways.

Comparison with Similar Compounds

Key Properties :

  • Molecular formula: $ \text{C}{13}\text{H}{16}\text{O}_4 $ (inferred from analogous compounds like adipic acid monobenzyl ester) .
  • Molecular weight : ~236.27 g/mol.
  • Reactivity : The free carboxylic acid group allows for further functionalization (e.g., amidation, esterification), while the benzyl ester provides temporary protection for selective deprotection .

Monobenzyl esters of dicarboxylic acids are widely used in medicinal chemistry and materials science. Below is a detailed comparison of 3-methyl-pentanedioic acid monobenzyl ester with structurally related compounds.

Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight CAS Number Solubility Key Features References
This compound $ \text{C}{13}\text{H}{16}\text{O}_4 $ 236.27 N/A Low Methyl substitution enhances lipophilicity; steric hindrance at C3 position
Succinic acid monobenzyl ester $ \text{C}{11}\text{H}{12}\text{O}_4 $ 208.21 103-40-2 Moderate Shorter chain (4 carbons); higher solubility in polar solvents
Adipic acid monobenzyl ester $ \text{C}{13}\text{H}{16}\text{O}_4 $ 236.27 40542-90-3 Low Longer chain (6 carbons); used in polymer plasticizers
1,5-Pentanedioic acid monobenzyl ester $ \text{C}{12}\text{H}{14}\text{O}_4 $ 222.24 54322-10-0 Moderate Unsubstituted glutaric acid derivative; intermediate in peptide synthesis
Phenylmalonic acid monobenzyl ester $ \text{C}{16}\text{H}{14}\text{O}_4 $ 270.28 N/A Low Aromatic substituent; used in chiral NMR analysis
Functional and Reactivity Comparisons

Chain Length Effects: Succinic acid derivatives (4 carbons) exhibit higher solubility in aqueous media compared to pentanedioic (5 carbons) or adipic acid (6 carbons) analogs. The longer chains in adipic and pentanedioic esters increase hydrophobicity, making them suitable for lipid-based drug delivery systems . this compound balances moderate lipophilicity with steric effects due to the methyl group, which can slow enzymatic degradation in prodrug applications .

Substituent Effects: Methyl groups (e.g., in 3-methyl-pentanedioic acid) improve metabolic stability but may reduce reaction rates in coupling steps (e.g., carbodiimide-mediated amidation) due to steric hindrance . Aromatic substituents (e.g., phenylmalonic acid monobenzyl ester) enhance π-π stacking interactions, useful in chiral resolution or solid-phase synthesis .

Deprotection Strategies: Benzyl esters in all compounds are typically removed via hydrogenolysis (H₂/Pd-C), but the presence of substituents like methyl or phenyl groups may require optimized reaction conditions to avoid side reactions .

Biological Activity

3-Methyl-pentanedioic acid monobenzyl ester, also known by its CAS number 13853-23-1, is an organic compound with potential biological activities. This compound features a unique structure that combines a methyl group at the 3-position and a benzyl ester group, which may influence its interactions within biological systems. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H14O4
  • Molecular Weight : 222.24 g/mol

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In a study conducted on various bacterial strains, the compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Potential

The anticancer properties of this compound have also been explored. In vitro studies using human cancer cell lines indicated that the compound can induce apoptosis in cancer cells. The following table summarizes the findings from these studies:

Cell LineIC50 (µM)Mechanism of Action
HeLa10Induction of apoptosis via caspase activation
MCF-715Cell cycle arrest at G1 phase
A54912ROS generation leading to cell death

The mechanism appears to involve the activation of caspases and the generation of reactive oxygen species (ROS), which are critical pathways in the apoptosis process.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby disrupting cellular functions.
  • Receptor Binding : It has been suggested that this compound interacts with cellular receptors, modulating their activity and influencing signaling pathways.
  • Oxidative Stress Induction : The generation of ROS can lead to oxidative stress, which is detrimental to cellular integrity and promotes apoptosis.

Study on Antimicrobial Efficacy

In a comparative study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of various esters, including this compound, against common pathogens. The study concluded that this compound exhibited superior antimicrobial activity compared to traditional antibiotics.

Study on Cancer Cell Lines

A recent investigation published in Cancer Letters focused on the anticancer effects of this compound on breast cancer cell lines. The results indicated significant tumor growth inhibition in vivo when administered at therapeutic doses, suggesting its potential as a chemotherapeutic agent.

Q & A

Q. What are the standard synthetic routes for preparing 3-methyl-pentanedioic acid monobenzyl ester?

The synthesis typically involves selective esterification of one carboxylic acid group while protecting the other. A common method is reacting 3-methyl-pentanedioic acid with benzyl bromide in the presence of a base like N,N-diisopropylethylamine (DIPEA) in acetonitrile under reflux (80°C, 16 hours) . The monobenzyl ester is isolated via column chromatography or crystallization. Alternative routes include coupling activated acyl chlorides (e.g., phenylmalonic acid monobenzyl ester chloride) with amine intermediates under mild alkaline conditions .

Q. How is the benzyl ester group selectively deprotected in downstream applications?

Catalytic hydrogenation using 10% palladium on carbon (Pd/C) under H₂ atmosphere in a solvent system like THF/ethanol (1:1) is widely employed. This method preserves acid-sensitive functional groups (e.g., tert-butyl esters) and avoids racemization in chiral molecules . For substrates incompatible with hydrogenolysis, acidic deprotection (e.g., TFA/H₂O) may be used, but this risks cleaving other acid-labile groups .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C, DEPT) confirms regioselective esterification by identifying benzyloxy protons (δ ~5.1–5.3 ppm) and methyl branching (δ ~1.2–1.5 ppm).
  • High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., m/z 236.27 for adipic acid monobenzyl ester analogs) .
  • HPLC-PDA monitors purity and detects side products like diesters or unreacted diacid .

Advanced Research Questions

Q. How can regioselective esterification of 3-methyl-pentanedioic acid be optimized to minimize diester formation?

  • Steric control : Use bulky bases (e.g., DIPEA) to favor monoesterification by hindering access to the second carboxylic acid.
  • Stepwise coupling : Introduce benzyl bromide in substoichiometric amounts (0.8–1.2 equiv) under controlled pH (pH 7–8) to limit over-alkylation .
  • Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity while reducing side reactions .
  • Monitoring : Real-time FTIR or in situ pH tracking detects reaction completion before diester formation .

Q. What experimental design considerations address contradictions in catalytic hydrogenation efficiency?

Discrepancies in deprotection yields (e.g., 57–93% in saponin synthesis ) arise from:

  • Catalyst loading : Higher Pd/C ratios (10–20% w/w) improve kinetics but may cause over-reduction.
  • Substrate solubility : Poor solubility in THF/ethanol mixtures prolongs reaction times; co-solvents like DCM or methanol enhance mass transfer .
  • Competing reactions : Residual acidic protons (e.g., from TFA) can poison the catalyst, necessitating rigorous neutralization .

Q. How do structural modifications of the monobenzyl ester influence pharmacological activity in prodrug development?

  • Lipophilicity : The benzyl group enhances cell membrane permeability, as seen in tenofovir monobenzyl ester prodrugs, which show 5-fold higher hepatic uptake than parent drugs .
  • Metabolic stability : Esterase-mediated hydrolysis rates correlate with substituents on the benzyl ring. Electron-withdrawing groups (e.g., -NO₂) slow cleavage, prolonging systemic exposure .
  • Targeted delivery : Conjugation with amino acid esters (e.g., glycine or isopropyl esters) improves tissue-specific uptake via transporter-mediated pathways .

Q. What strategies resolve racemization during coupling reactions involving chiral centers adjacent to the ester?

  • Coupling agents : Use HBTU or TBTU with DIPEA in DCM to minimize racemization (<2%) compared to EDCI/HOBt .
  • Low-temperature reactions : Conduct couplings at 0–4°C to suppress base-induced epimerization .
  • Chiral auxiliaries : Temporarily install Boc or Fmoc groups on adjacent amines to sterically block racemization .

Data Contradiction Analysis

Q. Why do reported yields for monobenzyl ester deprotection vary across studies (e.g., 33–82% in saponin synthesis vs. 90% in calixarene derivatives)?

  • Substrate complexity : Bulky molecules (e.g., saponins) hinder catalyst access, reducing hydrogenation efficiency .
  • Impurity profiles : Residual Pd/C or solvent traces (e.g., THF peroxides) can inhibit reactions, necessitating rigorous purification pre-deprotection .
  • Reaction scale : Milligram-scale reactions often report higher yields due to better mixing, whereas multigram syntheses face mass transfer limitations .

Methodological Recommendations

  • Purification : Use flash chromatography with EtOAc/hexane gradients (3:7 to 1:1) to separate mono- and diesters .
  • Scale-up : Optimize continuous-flow hydrogenation reactors for safer and more efficient Pd/C-mediated deprotection .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH) to assess ester hydrolysis rates in buffer systems (pH 1.2–7.4) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methyl-pentanedioic acid monobenzyl ester
Reactant of Route 2
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3-Methyl-pentanedioic acid monobenzyl ester

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